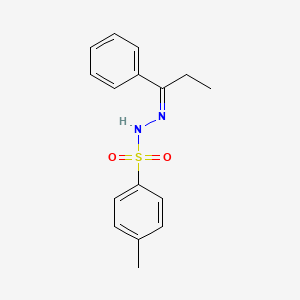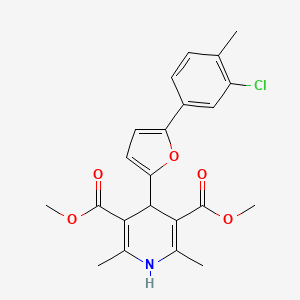![molecular formula C12H18O2 B11938775 Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate CAS No. 28860-75-5](/img/structure/B11938775.png)
Ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl bicyclo[610]non-2-ene-9-carboxylate is an organic compound with the molecular formula C12H18O2 It is a member of the bicyclo[610]nonane family, characterized by a bicyclic structure with a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl bicyclo[6.1.0]non-2-ene-9-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of ethyl bicyclo[6.1.0]non-2-ene-9-carboxylate may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Types of Reactions:
Oxidation: Ethyl bicyclo[6.1.0]non-2-ene-9-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl bicyclo[6.1.0]non-2-ene-9-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl bicyclo[6.1.0]non-2-ene-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and ester functional group allow it to participate in various biochemical reactions, potentially modulating the activity of target proteins and influencing cellular pathways.
Comparison with Similar Compounds
Ethyl bicyclo[6.1.0]nonane-9-carboxylate: Similar structure but lacks the double bond present in ethyl bicyclo[6.1.0]non-2-ene-9-carboxylate.
Bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester: Another related compound with a different position of the double bond.
Uniqueness: Ethyl bicyclo[61
Properties
CAS No. |
28860-75-5 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
ethyl (2Z)-bicyclo[6.1.0]non-2-ene-9-carboxylate |
InChI |
InChI=1S/C12H18O2/c1-2-14-12(13)11-9-7-5-3-4-6-8-10(9)11/h5,7,9-11H,2-4,6,8H2,1H3/b7-5- |
InChI Key |
KLGKNWAEEGYELT-ALCCZGGFSA-N |
Isomeric SMILES |
CCOC(=O)C1C2C1/C=C\CCCC2 |
Canonical SMILES |
CCOC(=O)C1C2C1C=CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-Pentyl-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11938748.png)


![Ethyl 3-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11938764.png)
